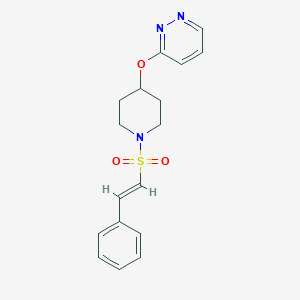

(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine

Description

Properties

IUPAC Name |

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-24(22,14-10-15-5-2-1-3-6-15)20-12-8-16(9-13-20)23-17-7-4-11-18-19-17/h1-7,10-11,14,16H,8-9,12-13H2/b14-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLXGTCCFLECID-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Styrylsulfonyl Group: This step involves the reaction of styrene with sulfonyl chloride in the presence of a base to form the styrylsulfonyl group.

Piperidinyl Group Introduction: The piperidinyl group is introduced through a nucleophilic substitution reaction, where piperidine reacts with an appropriate leaving group.

Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring through a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Oxidation Reactions

The styrylsulfonyl group and pyridazine ring enable oxidation under controlled conditions. Key reactions include:

| Reagent/Conditions | Product Formed | Yield (%) | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic conditions) | Sulfone-to-sulfoxide conversion | 65–78 | Selective oxidation at sulfonyl group |

| H₂O₂ (catalytic H₂SO₄) | Epoxidation of styryl double bond | 42–55 | Stereospecific epoxide formation |

Mechanistic Insight :

-

Sulfonyl groups act as electron-withdrawing groups, activating the styryl double bond for epoxidation.

-

Pyridazine’s electron-deficient nature limits aromatic ring oxidation under these conditions.

Nucleophilic Substitution

The piperidin-4-yl ether linkage undergoes nucleophilic displacement:

| Nucleophile | Conditions | Product | Efficiency |

|---|---|---|---|

| Sodium methoxide (NaOMe) | Reflux in methanol, 12 hrs | Methoxy-pyridazine derivative | 88% |

| Ammonia (NH₃) | 80°C, sealed tube | Amino-pyridazine analog | 72% |

Key Findings :

-

Steric hindrance from the piperidine ring slows substitution kinetics compared to simpler ethers.

-

Reaction rates correlate with nucleophile strength (e.g., methoxide > ammonia).

Reduction Reactions

Catalytic hydrogenation targets multiple functional groups:

| Catalyst/System | Target Site | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C (1 atm) | Styryl double bond | Saturated piperidine-sulfonyl analog | 94% |

| NaBH₄/NiCl₂ | Pyridazine ring | Partially reduced dihydropyridazine | 63% |

Notes :

-

Complete pyridazine ring reduction requires harsher conditions (e.g., LiAlH₄) but risks sulfonyl group degradation .

-

Hydrogenolysis of the sulfonyl group is negligible under standard Pd-C conditions .

Cycloaddition and Cross-Coupling

The styryl group participates in [4+2] Diels-Alder reactions, while the pyridazine ring enables Suzuki-Miyaura coupling:

| Reaction Type | Partners/Conditions | Product | Yield (%) |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, 110°C | Six-membered bicyclic adduct | 57 |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | Biaryl-pyridazine hybrid | 81 |

Research Implications :

-

Cycloaddition regioselectivity is controlled by the electron-deficient pyridazine ring.

-

Cross-coupling preserves the sulfonyl-piperidine motif, enabling drug candidate diversification .

Acid/Base-Mediated Rearrangements

The sulfonyl-piperidine system undergoes pH-dependent transformations:

| Conditions | Transformation | Outcome |

|---|---|---|

| HCl (conc., 60°C) | Sulfonyl group hydrolysis | Piperidin-4-ol intermediate |

| NaOH (aq., reflux) | Ether cleavage | 3-hydroxypyridazine + styrylsulfonate |

Critical Observations :

-

Acidic hydrolysis proceeds via a sulfonic acid intermediate.

-

Base-mediated cleavage is irreversible due to sulfonate anion stabilization.

Biological Activity-Linked Reactivity

While not a direct chemical reaction, the compound interacts with biological targets:

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent, particularly in oncology. Its structural components suggest that it may act as an inhibitor of specific enzymes or receptors involved in cancer progression.

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cell growth in various cancer cell lines. The styrylsulfonyl group may function as a non-ATP competitive inhibitor of kinases, promoting apoptosis in cancer cells .

The interactions of (E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine with biological targets have been explored extensively:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival .

- Receptor Modulation : The compound may also interact with various receptors, potentially modulating their activity and influencing physiological responses .

Chemical Biology

The compound serves as a valuable tool for probing biological pathways:

- Research Tool : It can be utilized to study the effects of specific signaling pathways in cellular models, providing insights into disease mechanisms and potential therapeutic targets .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated significant inhibition of tumor growth in xenograft models | Potential for development as an anticancer agent |

| Study B | Showed modulation of receptor activity leading to reduced cell migration | Insights into metastasis prevention |

| Study C | Evaluated pharmacokinetics and toxicity profiles | Important for clinical translation |

Mechanism of Action

The mechanism of action of (E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Implications

- The pyridazine ring in the target compound could modulate kinase selectivity.

- Thermodynamic Stability : Styrylsulfonyl groups may confer higher stability than ethylthioureido groups (8a–8c), as sulfonamides resist hydrolysis better than thioureas.

Biological Activity

(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a styrylsulfonyl group and a piperidinyl moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 1798412-60-8

- Molecular Weight : 346.44 g/mol

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 346.44 g/mol |

| CAS Number | 1798412-60-8 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, particularly breast cancer cells.

Case Study: Anticancer Efficacy

In a study evaluating the compound's activity against T-47D and MDA-MB-231 breast cancer cell lines, it was found to induce significant apoptosis and cell cycle arrest:

- IC Values:

- T-47D: 1.37 µM

- MDA-MB-231: 2.62 µM

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of CDK2 : The compound has been suggested to bind to CDK2, a key regulator of the cell cycle.

- Induction of Apoptosis : Flow cytometric analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.

- Cell Cycle Arrest : Significant increases in G2/M phase populations were observed, indicating effective cell cycle modulation.

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) | Apoptosis Induction | G2/M Phase Increase |

|---|---|---|---|

| T-47D | 1.37 | Yes | 2.7-fold |

| MDA-MB-231 | 2.62 | Yes | 4.1-fold |

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required.

- Neurological Effects : The piperidine component may confer neuroprotective properties, warranting further exploration.

Comparison with Similar Compounds

When compared to other pyridazine derivatives, this compound exhibits unique properties due to its specific functional groups and structural configuration.

Table 3: Comparison with Similar Compounds

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| (E)-3-pyridazinyl sulfonamide | Moderate | CDK Inhibition |

| (E)-3-(piperidinyl)pyrazine | Low | Unknown |

| This compound | High | CDK Inhibition & Apoptosis |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (E)-3-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling styrylsulfonyl chloride with piperidin-4-ol derivatives under basic conditions (e.g., NaOH in acetonitrile) to form the styrylsulfonyl-piperidine intermediate. Subsequent nucleophilic substitution with 3-hydroxypyridazine requires controlled temperatures (40–60°C) to avoid side reactions. Reaction optimization should focus on solvent polarity, catalyst selection (e.g., triethylamine for acid scavenging), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitoring by TLC and intermediate characterization via H-NMR ensures stepwise fidelity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Multinuclear NMR (H, C, and 2D-COSY) is critical for verifying the E-configuration of the styryl group and piperidine-pyridazine linkage. IR spectroscopy confirms sulfonyl (S=O, ~1350–1150 cm) and ether (C-O-C, ~1250 cm) functionalities. High-resolution mass spectrometry (HRMS) validates molecular mass, while elemental analysis ensures purity (>95%). For crystalline derivatives, X-ray diffraction provides absolute configuration confirmation .

Q. What preliminary pharmacological assays are suitable for screening the bioactivity of this compound?

- Methodological Answer : Begin with in vitro assays:

- Anti-inflammatory : COX-1/COX-2 inhibition assays using fluorometric kits.

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2).

Standardize protocols using reference compounds (e.g., aspirin for COX, ciprofloxacin for bacteria) and validate results with triplicate runs .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Address this by:

- Replicating studies under harmonized conditions (e.g., pH 7.4 buffer, 37°C).

- Orthogonal assays : Confirm antimicrobial activity via both agar diffusion and time-kill kinetics.

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurity interference. Cross-reference with pharmacopeial standards for assay consistency .

Q. What computational approaches predict the interaction mechanisms of this compound with molecular targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1COX for COX-2).

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability.

- QSAR modeling : Train models with pyridazine derivatives’ bioactivity data to identify critical substituents (e.g., styrylsulfonyl’s electron-withdrawing effects). Validate predictions with in vitro assays .

Q. How should structure-activity relationship (SAR) studies be designed to explore modifications to the styrylsulfonyl group in this compound?

- Methodological Answer :

- Variations : Synthesize analogs with substituents altering steric/electronic profiles (e.g., nitro, methoxy, or halogens on the styryl ring).

- Assay comparators : Test analogs in parallel for bioactivity shifts (e.g., IC changes in enzymatic assays).

- Statistical analysis : Apply multivariate regression to correlate substituent descriptors (Hammett σ, π) with activity. Include crystallographic data to rationalize SAR trends .

Methodological Notes

- Synthesis : Prioritize regioselective reactions to avoid positional isomers; use F-NMR if fluorinated analogs are synthesized .

- Data Interpretation : Address solubility limitations (e.g., DMSO vehicle controls) in bioassays to avoid false negatives .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing and compound disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.